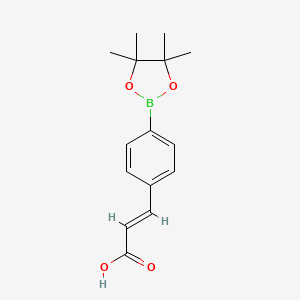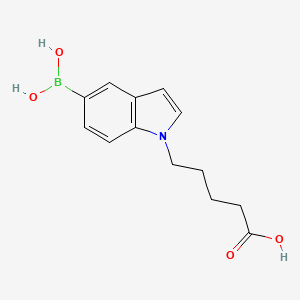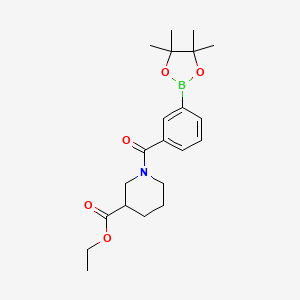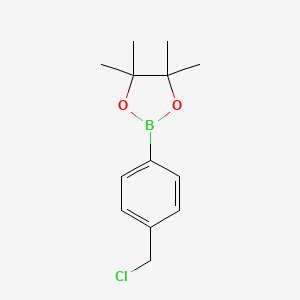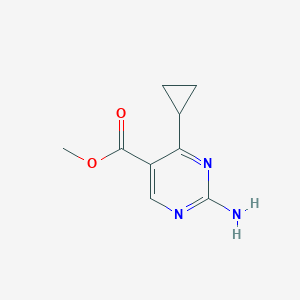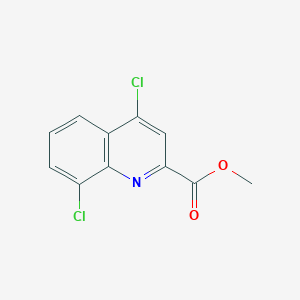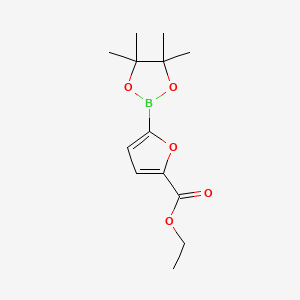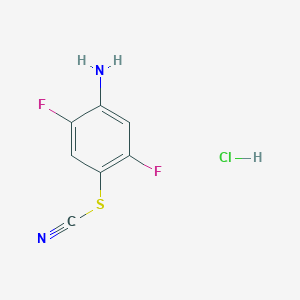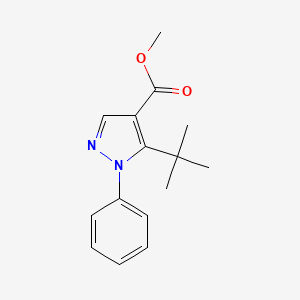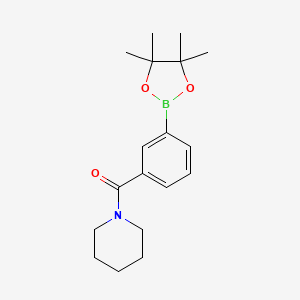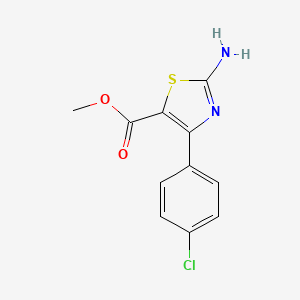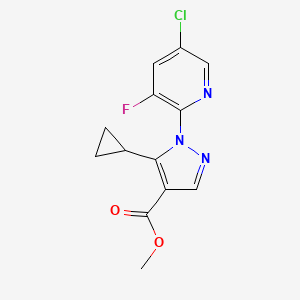
Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 1150164-42-3 . It has a molecular weight of 295.7 . The compound is also known as CP-471, 859.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClFN3O2/c1-20-13(19)9-6-17-18(11(9)7-2-3-7)12-10(15)4-8(14)5-16-12/h4-7H,2-3H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, fluoro, and cyclopropyl groups.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.7 . Its exact mass is 295.05200 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .
Applications De Recherche Scientifique
Application 1: Synthesis of Antidepressant Molecules
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound plays a role in the synthesis of antidepressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be achieved using metal-catalyzed steps .
- Methods of Application or Experimental Procedures : The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application 2: Preparation of Zolazepam
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is used as a key intermediate in the preparation of zolazepam, a tranquilizer used for wild animals .
- Methods of Application or Experimental Procedures : The synthesis of this compound involves the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of this compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .
- Results or Outcomes : The synthesis of zolazepam via this compound as an intermediate has been reported .
Application 3: Synthesis of Key Intermediates in the Preparation of Zolazepam
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is reconsidered as a key intermediate in the preparation of zolazepam . The synthesis of this compound involves the chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone .
- Methods of Application or Experimental Procedures : The synthesis involves the chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone by POCl3 . The higher yield of the chlorination has been achieved after 6 h at 100 °C .
- Results or Outcomes : The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, as the key intermediate in the preparation of zolazepam, has been reconsidered .
Application 4: Synthesis and Therapeutic Potential of Quinoline Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Quinoline derivatives are utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
- Methods of Application or Experimental Procedures : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results or Outcomes : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Application 5: Synthesis of Anti-depressant Molecules
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound plays a role in the synthesis of anti-depressant molecules through metal-catalyzed reactions . The synthesis of key structural motifs in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be achieved using metal-catalyzed steps .
- Methods of Application or Experimental Procedures : The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of anti-depressants .
- Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Anti-depressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application 6: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used in the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone , a compound that can be used in various organic synthesis applications.
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Results or Outcomes : The successful synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone can provide a useful intermediate for further chemical transformations .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-20-13(19)9-6-17-18(11(9)7-2-3-7)12-10(15)4-8(14)5-16-12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJAOOKEVRXVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)Cl)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674882 | |
| Record name | Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-42-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



